Monobutyl phthalate acyl-beta-D-glucuronide

説明

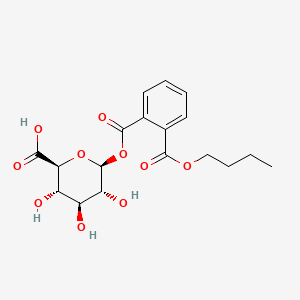

Monobutyl phthalate acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C18H22O10 and a molecular weight of 398.36 . It is primarily used in proteomics research and is known for its role in the detoxification process of phthalates . This compound is a glucuronide conjugate of monobutyl phthalate, which is a metabolite of dibutyl phthalate, a commonly used plasticizer .

準備方法

The synthesis of Monobutyl phthalate acyl-beta-D-glucuronide involves the conjugation of monobutyl phthalate with glucuronic acid. This reaction typically requires specific conditions to ensure the successful formation of the glucuronide conjugate. The industrial production methods for this compound are not extensively documented, but it is generally produced for research purposes and stored at -20°C to maintain its stability .

化学反応の分析

Monobutyl phthalate acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Monobutyl phthalate acyl-beta-D-glucuronide has several scientific research applications, including:

Chemistry: It is used to study the detoxification processes of phthalates and their metabolites.

Biology: It helps in understanding the metabolic pathways and the role of glucuronidation in detoxification.

Medicine: It is used in toxicological studies to investigate the potential health effects of phthalates.

作用機序

The mechanism of action of Monobutyl phthalate acyl-beta-D-glucuronide involves its role in the detoxification processThis reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the substrate, making it more water-soluble and easier to excrete from the body .

類似化合物との比較

Monobutyl phthalate acyl-beta-D-glucuronide can be compared with other similar compounds, such as:

Monobutyl Phthalate-d4 Acyl-β-D-glucuronide: This is a deuterium-labeled metabolite of monobutyl phthalate, used for precise tracing in studies of phthalate metabolism.

Monobutyl Phthalate Glucuronide: Another glucuronide conjugate of monobutyl phthalate, used in similar research applications.

The uniqueness of this compound lies in its specific structure and its role in the detoxification process, making it a valuable compound for research in various scientific fields .

生物活性

Monobutyl phthalate acyl-beta-D-glucuronide (MBP-β-D-G) is a metabolite derived from monobutyl phthalate (MBP), a commonly used plasticizer. Understanding the biological activity of MBP-β-D-G is crucial due to its implications for human health and environmental toxicity. This article reviews the current literature on the biological effects, mechanisms of action, and potential health risks associated with MBP-β-D-G.

Overview of Monobutyl Phthalate and Its Metabolites

Monobutyl phthalate is a monoester of dibutyl phthalate, which is widely used in various industrial applications. Upon exposure, MBP is metabolized in the body to form several conjugated metabolites, including MBP-β-D-G. The glucuronidation process is a critical phase II metabolic pathway that facilitates the excretion of lipophilic compounds.

Biological Activity

1. Cytotoxicity and Cellular Effects

Recent studies have demonstrated that MBP exhibits cytotoxic effects on pancreatic beta cells, which are crucial for insulin production. A notable study evaluated the impact of MBP on INS-1 pancreatic beta cells, revealing that exposure to MBP resulted in:

- Decreased Cell Viability : Significant reductions in cell viability were observed at various concentrations (0.001 to 10 μM) over 24 to 72 hours .

- Increased Oxidative Stress : Total oxidant levels increased while total antioxidant status decreased, indicating an imbalance that could lead to cellular damage .

- Altered Gene Expression : mRNA expression levels related to insulin production were significantly reduced, highlighting potential disruptions in insulin signaling pathways .

Table 1: Summary of Cytotoxic Effects of MBP on INS-1 Cells

| Concentration (μM) | Cell Viability (%) | Total Oxidant Status (TOS) | Insulin Secretion (pg/mL) |

|---|---|---|---|

| 0.001 | 95 | Increased | 120 |

| 0.01 | 85 | Increased | 100 |

| 0.1 | 70 | Increased | 80 |

| 1 | 50 | Increased | 60 |

| 10 | 30 | Increased | 40 |

The biological activity of MBP-β-D-G may be attributed to its interaction with various cellular pathways:

- PPARα Activation : Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and energy homeostasis. Studies indicate that phthalates may activate PPARα, leading to alterations in fatty acid oxidation and potential metabolic dysregulation .

- Inflammatory Response : Exposure to MBP has been linked to increased inflammatory markers, suggesting a role in chronic inflammation and related metabolic disorders .

Health Implications

1. Reproductive Toxicity

MBP has been identified as a reproductive and developmental toxicant in animal studies. Women of reproductive age show higher urinary levels of MBP, raising concerns about its potential effects on fertility and fetal development .

2. Endocrine Disruption

Phthalates, including MBP, are known endocrine disruptors that can interfere with hormone signaling pathways. This disruption can lead to adverse effects on reproductive health and metabolic functions, contributing to conditions such as obesity and type 2 diabetes .

Case Studies

A case study involving a cohort of pregnant women revealed elevated levels of urinary MBP correlated with adverse pregnancy outcomes, including low birth weight and preterm birth . This underscores the need for further investigation into the long-term effects of MBP exposure during critical developmental windows.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-butoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O10/c1-2-3-8-26-16(24)9-6-4-5-7-10(9)17(25)28-18-13(21)11(19)12(20)14(27-18)15(22)23/h4-7,11-14,18-21H,2-3,8H2,1H3,(H,22,23)/t11-,12-,13+,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTNBUBWGRBAFE-PCBYGDGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858130 | |

| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85209-81-0 | |

| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。